Calcium Clofibrate
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Overview
Description
Calcium Clofibrate is a calcium salt formulation of clofibrate, an aryloxyisobutyric acid derivate with antihyperlipidemic activity.
Scientific Research Applications
Apoptosis Induction
Calcium Clofibrate has been studied for its role in inducing apoptosis. Matzno et al. (2006) found that clofibrate induces apoptosis in rat skeletal myoblasts through a calcium-dependent mechanism, involving caspase-12 activation. This process is triggered by calcium influx, leading to cytosolic caspase-12 activation and subsequent apoptotic DNA fragmentation (Matzno et al., 2006).
Cardiovascular Research
Research by Fairhurst et al. (1981) demonstrated clofibrate's impact on cardiovascular health. Specifically, clofibrate inhibits the contractility of isolated rabbit aortic muscle rings, suggesting its potential influence on calcium utilization in vascular smooth muscle (Fairhurst et al., 1981).
Multigenerational Impact in Aquatic Environments
Coimbra et al. (2015) conducted a multigenerational study using zebrafish to assess the chronic effects of clofibric acid. The study highlighted that chronic life-cycle exposure to clofibric acid significantly reduces growth and affects gonad development and fecundity in fish, indicating potential environmental and developmental impacts (Coimbra et al., 2015).
Environmental Persistence and Removal
Mestre et al. (2016) explored the persistence of clofibric acid in aquatic environments and its removal using activated carbons. They found that water hardness and solution pH significantly influence the adsorption of clofibric acid, which is crucial for improving water treatment processes (Mestre et al., 2016).
properties
CAS RN |
39087-48-4 |
---|---|
Product Name |
Calcium Clofibrate |
Molecular Formula |
C20H20CaCl2O6 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
calcium;2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/2C10H11ClO3.Ca/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h2*3-6H,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
IXCILCKRXAZYGP-UHFFFAOYSA-L |
SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2] |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2] |
Other CAS RN |
39087-48-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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